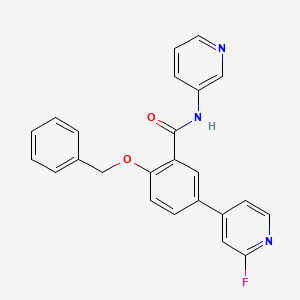

GSK2578215A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem: A search on PubChem, a public database of chemical information, for "2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide" yielded no information on its biological activities or potential therapeutic applications [].

- Limited Commercial Availability: While some chemical suppliers offer this compound, there is no description of its intended use.

- Protein Kinase Inhibition: The molecule contains a benzamide group, a common functional group found in many kinase inhibitors. Further research could explore its potential to inhibit specific protein kinases involved in various diseases [].

- Medicinal Chemistry: The presence of the pyridinyl and fluorine moieties suggests potential for medicinal chemistry exploration. These moieties are often incorporated into drugs due to their ability to interact with biological targets [, ].

GSK2578215A is a highly selective inhibitor of the leucine-rich repeat kinase 2, commonly referred to as LRRK2. This compound is classified as a 2-arylmethyloxy-5-substituted-N-arylbenzamide, and it has shown significant potency in inhibiting both wild-type and mutant forms of LRRK2, with IC50 values of approximately 10.1 nM for the wild-type and 8.9 nM for the G2019S mutant variant . The chemical structure of GSK2578215A allows it to exhibit remarkable selectivity across the kinome, making it a valuable tool in neurodegenerative disease research, particularly in the context of Parkinson's disease .

As mentioned earlier, research suggests this compound may act as a LRRK2 kinase inhibitor []. LRRK2 kinase is an enzyme that adds phosphate groups to other proteins, regulating their activity. Inhibition of LRRK2 kinase activity is a potential therapeutic strategy for Parkinson's disease and other neurodegenerative disorders where abnormal LRRK2 function is implicated [].

GSK2578215A primarily functions by binding to the ATP-binding site of LRRK2, thereby inhibiting its kinase activity. The inhibition leads to alterations in downstream signaling pathways associated with mitochondrial dynamics and autophagy. Specifically, treatment with GSK2578215A has been shown to induce mitochondrial fragmentation and impair autophagosome-lysosome fusion, resulting in increased autophagosome accumulation . The compound's ability to modulate these pathways is critical for understanding its therapeutic potential.

GSK2578215A has demonstrated significant biological activity in various cellular models. In dopaminergic SH-SY5Y cells, it induces protective autophagy and alters mitochondrial dynamics, which are crucial processes in neurodegeneration . The compound also affects calcium signaling by blocking LRRK2-dependent sodium/calcium exchanger activity in dendritic cells, highlighting its multifaceted role in cellular physiology . Additionally, GSK2578215A has been shown to increase oxidative stress markers, suggesting that it may activate protective cellular responses against neurodegenerative processes .

The synthesis of GSK2578215A involves several key steps typical for the preparation of arylbenzamide derivatives. Although specific synthetic routes are proprietary and not extensively detailed in public literature, the general approach includes:

- Formation of the Aryl Ring: Starting materials are reacted to form the aryl component.

- Substitution Reactions: A series of substitution reactions introduce methoxy and other substituents at designated positions on the benzene ring.

- Amidation: The final step typically involves coupling the aryl component with an amine to form the amide bond characteristic of benzamide compounds.

These steps are executed under controlled conditions to ensure high yield and purity of GSK2578215A.

GSK2578215A is primarily used in research focused on Parkinson's disease due to its selective inhibition of LRRK2. Its applications include:

- Neurodegenerative Disease Research: Investigating mechanisms underlying LRRK2-associated pathologies.

- Cellular Mechanism Studies: Understanding mitochondrial dynamics and autophagy pathways.

- Drug Development: Serving as a lead compound for developing new therapeutics targeting LRRK2-related disorders.

Interaction studies have revealed that GSK2578215A not only inhibits LRRK2 but also influences various downstream signaling pathways related to cell survival and apoptosis. For instance, it has been shown to disrupt F-actin distribution and alter calcium signaling pathways . Furthermore, GSK2578215A interacts with other cellular proteins involved in mitochondrial fission and fusion processes, enhancing our understanding of its multifactorial effects on cellular health.

GSK2578215A shares structural similarities with several other LRRK2 inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | IC50 (nM) | Selectivity for LRRK2 | Unique Features |

|---|---|---|---|---|

| GSK2578215A | 2-arylmethyloxy-5-substituted-N-arylbenzamide | 10.1 | High | Induces protective autophagy |

| LRRK2-IN-1 | Different structural class | ~20 | Moderate | Primarily affects glutamate release |

| MLi-2 | 3-aminoquinazoline derivative | ~30 | Low | Less selective; broader kinase inhibition |

| DNL201 | N-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide | ~15 | High | Selective but less potent than GSK2578215A |

GSK2578215A stands out due to its exceptional potency and selectivity for LRRK2 compared to other inhibitors, making it a promising candidate for further therapeutic exploration in neurodegenerative diseases associated with this kinase.

Homology Modeling of Leucine-Rich Repeat Kinase 2 Kinase Domain

The structural characterization of GSK2578215A interactions with leucine-rich repeat kinase 2 has been extensively studied through homology modeling approaches, given the initial absence of high-resolution crystal structures of the human leucine-rich repeat kinase 2 kinase domain [6] [28]. The kinase domain of leucine-rich repeat kinase 2 exhibits a typical serine/threonine kinase fold consisting of a smaller amino-terminal lobe rich in beta-sheets and a larger carboxy-terminal lobe composed primarily of alpha-helices [10] [29]. The activation segment comprises the DYG motif, activation loop, P+1 loop, APE motif, and alpha-F helix, which collectively regulate the conformational changes between active and inactive states [10].

Homology models of the leucine-rich repeat kinase 2 kinase domain have been constructed using multiple template structures, including anaplastic lymphoma kinase, mixed lineage kinase 1, and interleukin-1 receptor-associated kinase 4 [30]. The modeling process employed sequence-to-structure alignments guided by conserved residues, with particular attention to the ATP-binding site architecture [30]. The glycine-rich loop spanning residues 1885-1982 forms the foundation of the ATP binding cleft and facilitates critical backbone interactions with the beta-phosphate of adenosine triphosphate [29].

The leucine-rich repeat kinase 2 kinase domain possesses several distinctive structural features that differentiate it from other kinases [29]. The conserved DFG motif found in most kinases is replaced with a DYG motif in leucine-rich repeat kinase 2, where aspartate 2017 and glycine 2019 play crucial roles in the active and inactive conformational states [29]. The regulatory spine consists of leucine 1924, leucine 1935, tyrosine 1992, and tyrosine 2018, which maintain spatial conservation similar to other kinases in this subfamily [29].

Table 1: Leucine-Rich Repeat Kinase 2 Kinase Domain Structural Features

| Structural Feature | Residue Range/Identity | Function | Reference |

|---|---|---|---|

| Glycine-rich loop | 1886-1893 | Adenosine triphosphate beta-phosphate interactions | [13] [29] |

| Hinge region | 1947-1951 | Connects amino-terminal and carboxy-terminal lobes | [13] [29] |

| Alpha-C helix | 1915-1925 | Kinase domain regulation | [13] |

| DYG motif | 2017-2019 | Active/inactive conformation switch | [10] [13] |

| Adenosine triphosphate binding pocket | Between amino-terminal and carboxy-terminal lobes | Adenosine triphosphate and inhibitor binding | [13] [29] |

| Gatekeeper residue | Methionine 1947 | Controls access to back pocket | [13] |

| Regulatory triad | Lysine 1906, Glutamate 1920, Aspartate 2017 | Kinase activity regulation | [13] |

| Catalytic residues | Histidine 1998, Lysine 1996, Aspartate 1994 | Phosphoryl transfer catalysis | [29] |

Binding Mode Analysis and ATP-Competitive Inhibition Mechanisms

GSK2578215A, chemically known as 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide, represents a novel 2-arylmethyloxy-5-substituent-N-arylbenzamide series of leucine-rich repeat kinase 2 inhibitors [2]. The compound exhibits potent biochemical activity with half-maximal inhibitory concentration values of 10.9 nanomolar and 8.9 nanomolar against wild-type leucine-rich repeat kinase 2 and the G2019S mutant, respectively [2]. Molecular docking studies using homology models of leucine-rich repeat kinase 2 predict that GSK2578215A binds at the hinge region of the adenosine triphosphate site [2].

The binding mode of GSK2578215A involves critical interactions with the hinge region residues glutamate 1948 and alanine 1950, which form hydrogen bonds with the inhibitor [13]. These interactions are consistent with the adenosine triphosphate-competitive nature of the compound, as similar contacts are observed between adenosine triphosphate and the same hinge region residues [13]. The gatekeeper residue methionine 1947 contributes to the binding through pi-sulfur interactions, while the glycine-rich loop residues valine 1893, alanine 1904, and leucine 2001 form pi-alkyl interactions with the inhibitor [13].

The molecular basis of GSK2578215A's adenosine triphosphate-competitive inhibition involves stabilization of the closed, active-like conformation of the kinase domain [12]. Type I inhibitors such as GSK2578215A bind to the active conformation of the kinase, occupying the adenosine triphosphate binding pocket and preventing substrate phosphorylation [12] [16]. The compound's benzamide core adopts a conformation that accommodates intramolecular hydrogen bonding between the arylbenzamide amino group and the ether oxygen atom [26].

Computational analysis reveals that GSK2578215A is sandwiched between leucine 15 of the glycine loop and leucine 137 in the kinase model, positions equivalent to leucine 1949 and leucine 2001 in leucine-rich repeat kinase 2 [26]. The inhibitor demonstrates polar interactions with the amide carbonyl forming contacts with alanine 87 in the hinge region, corresponding to alanine 1950 in leucine-rich repeat kinase 2 [26]. The 3-pyridyl moiety of the compound engages in hydrophobic contacts with isoleucine 68 and the gatekeeper methionine 84, equivalent to isoleucine 1933 and methionine 1947 in leucine-rich repeat kinase 2 [26].

Table 2: GSK2578215A Biochemical and Selectivity Profile

| Parameter | Value | Reference |

|---|---|---|

| Half-maximal inhibitory concentration Wild-type leucine-rich repeat kinase 2 (nanomolar) | 10.9 | [2] [5] |

| Half-maximal inhibitory concentration leucine-rich repeat kinase 2[G2019S] (nanomolar) | 8.9 | [2] [5] |

| Half-maximal inhibitory concentration leucine-rich repeat kinase 2[A2016T] (nanomolar) | 81.1 | [4] |

| Half-maximal inhibitory concentration leucine-rich repeat kinase 2[G2019S+A2016T] (nanomolar) | 61.3 | [4] |

| Fold selectivity versus A2016T | 8-fold reduced | [2] |

| Kinases inhibited greater than 50% at 10 micromolar | 3 (smooth muscle myosin light chain kinase, anaplastic lymphoma kinase, FMS-like tyrosine kinase 3) | [2] [3] |

| Total kinases tested (Dundee plus KINOMEscan) | 460 | [2] |

| Cellular half-maximal inhibitory concentration Serine910/935 dephosphorylation (micromolar) | 0.3-1.0 | [2] |

| Blood-brain barrier penetration ratio | 1.9 | [2] |

Structural Determinants of Resistance Mutations

The A2016T mutation in leucine-rich repeat kinase 2 represents a critical resistance determinant that significantly affects the binding affinity of various kinase inhibitors [18]. This synthetic mutation, located within the kinase domain, was designed based on molecular modeling studies to create a drug-resistant leucine-rich repeat kinase 2 variant that maintains normal catalytic activity while exhibiting reduced sensitivity to small molecule inhibitors [18]. The A2016T mutation induces an 8-fold reduction in sensitivity to GSK2578215A, with half-maximal inhibitory concentration values increasing from 10.9 nanomolar for wild-type leucine-rich repeat kinase 2 to 81.1 nanomolar for the A2016T mutant [2] [4].

Molecular modeling studies demonstrate that GSK2578215A can avoid significant steric clashes with the A2016T mutation, unlike other leucine-rich repeat kinase 2 inhibitors such as leucine-rich repeat kinase 2-IN-1 [2]. Docking analysis of GSK2578215A into leucine-rich repeat kinase 2 homology models predicts similar binding results whether alanine 2016 is present or mutated to threonine, suggesting that the benzamide inhibitor adopts a binding pose that minimizes unfavorable interactions with the threonine side chain [2]. This structural tolerance explains the relatively modest resistance observed with GSK2578215A compared to the dramatic 188-237-fold resistance exhibited by leucine-rich repeat kinase 2-IN-1 against the A2016T mutation [18].

The G2019S mutation, the most prevalent pathogenic mutation in leucine-rich repeat kinase 2, shows minimal structural differences from the wild-type protein in high-resolution cryo-electron microscopy structures [22]. This mutation enhances kinase activity approximately 1.4-fold without causing significant conformational changes, suggesting that the effects are primarily kinetic rather than structural [22]. GSK2578215A demonstrates similar potency against both wild-type leucine-rich repeat kinase 2 and the G2019S mutant, with half-maximal inhibitory concentration values of 10.9 nanomolar and 8.9 nanomolar, respectively [2].

The structural basis for resistance mutations extends beyond individual amino acid changes to include conformational effects on the overall kinase domain architecture [20]. Type I inhibitors like GSK2578215A bind to the closed, active-like conformation of leucine-rich repeat kinase 2, while Type II inhibitors engage the open, inactive conformation [20]. The A2016T mutation affects both classes of inhibitors, with Type II inhibitors such as GZD-824 and Rebastinib showing even greater sensitivity to this resistance mutation than Type I compounds [19] [20].

Table 3: Effects of A2016T Resistance Mutation on Leucine-Rich Repeat Kinase 2 Inhibitors

| Inhibitor | Wild-type leucine-rich repeat kinase 2 half-maximal inhibitory concentration (nanomolar) | A2016T half-maximal inhibitory concentration (nanomolar) | Fold Resistance | Inhibitor Type | Reference |

|---|---|---|---|---|---|

| GSK2578215A | 10.9 | 81.1 | 8 | Type I | [2] [4] |

| Leucine-rich repeat kinase 2-IN-1 | 13 | 2450-3080 | 188-237 | Type I | [18] |

| MLi-2 | ~10 | ~100 | 10 | Type I | [19] [20] |

| GZD-824 | ~25 | >3000 | >120 | Type II | [19] [20] |

| Rebastinib | ~50 | >3000 | >60 | Type II | [19] [20] |

GSK2578215A demonstrates potent effects on leucine-rich repeat kinase 2 biomarker phosphorylation sites, particularly at serine residues 910 and 935. These phosphorylation sites serve as critical regulatory elements that control protein-protein interactions and subcellular localization of leucine-rich repeat kinase 2 [1] [2].

The compound induces dose-dependent dephosphorylation of both Ser910 and Ser935 residues in human embryonic kidney 293 cells stably transfected with both wild-type leucine-rich repeat kinase 2 and the G2019S mutant form. Significant dephosphorylation occurs at concentrations ranging from 0.3 to 1.0 μM, with maximal effects observed within 6-12 hours of treatment [1] [3]. This dephosphorylation is accompanied by disruption of 14-3-3 protein binding, which normally stabilizes leucine-rich repeat kinase 2 in the cytoplasm and prevents its aggregation into inclusion-like bodies [4] [2].

| Biomarker Site | GSK2578215A Effect | Concentration Range | Cell Type | Functional Consequence |

|---|---|---|---|---|

| Ser910 | Dose-dependent dephosphorylation | 0.3-1.0 μM | HEK293 | 14-3-3 protein dissociation |

| Ser935 | Dose-dependent dephosphorylation | 0.3-1.0 μM | HEK293 | 14-3-3 protein dissociation |

| Ser955 | Reduced phosphorylation | Significant at 1.0 μM | Various cell lines | Altered subcellular localization |

| Ser973 | Reduced phosphorylation | Significant at 1.0 μM | Various cell lines | Altered subcellular localization |

The mechanism underlying GSK2578215A-induced dephosphorylation involves disruption of upstream kinase signaling cascades rather than direct dephosphorylation by leucine-rich repeat kinase 2 itself. Studies using kinase-inactive mutants demonstrate that these biomarker sites are not autophosphorylation targets but are instead phosphorylated by upstream kinases including casein kinase 1-alpha, TANK-binding kinase 1, and protein kinase A [5] [6]. The loss of leucine-rich repeat kinase 2 kinase activity following GSK2578215A treatment leads to conformational changes that expose these serine residues to protein phosphatase 1, resulting in their dephosphorylation [6].

Induction of Protective Autophagy via Mitochondrial Fission

GSK2578215A triggers a complex cascade of mitochondrial dynamics alterations that culminate in protective autophagy activation. The compound induces mitochondrial fragmentation as an early cellular response, with detectable effects occurring within 6 hours of treatment at nanomolar concentrations [7] [8].

The mitochondrial fission process is mediated through enhanced translocation of dynamin-related protein-1 from the cytoplasm to mitochondrial membranes. Under normal conditions, dynamin-related protein-1 exhibits homogeneous cytosolic distribution, but GSK2578215A treatment results in punctate localization that colocalizes with fragmented mitochondria [7]. This translocation can be prevented by treatment with mitochondrial division inhibitor-1, confirming the specificity of the dynamin-related protein-1-mediated fission mechanism [8].

| Parameter | GSK2578215A Effect | Concentration | Time Course | Cellular Model |

|---|---|---|---|---|

| Mitochondrial Fragmentation | Increased (6h treatment) | 1 nM | 6-12 hours | SH-SY5Y |

| Drp1 Translocation | Enhanced translocation to mitochondria | 1 nM | 6 hours | SH-SY5Y |

| Autophagosome Formation | Increased formation | 1 nM | 12 hours | SH-SY5Y |

| Autolysosome Formation | Disrupted fusion | 1 nM | 12 hours | SH-SY5Y |

| LC3-II Levels | Elevated | 1 nM | 12 hours | SH-SY5Y |

| p62 Levels | Maintained/Elevated | 1 nM | 12 hours | SH-SY5Y |

The autophagic response induced by GSK2578215A represents a cytoprotective mechanism activated in response to mitochondrial stress. Using tandem fluorescence microscopy with mRFP-GFP-LC3 reporters, studies demonstrate increased autophagosome formation (yellow puncta) while autolysosome formation (red puncta) remains unchanged, indicating impaired autophagosome-lysosome fusion rather than enhanced autophagosome synthesis [7]. This results in accumulation of LC3-II protein levels and maintenance of p62 levels, consistent with disrupted autophagic flux [9].

The protective nature of this autophagic response is confirmed by experiments using autophagic inhibitors, which reveal that autophagy serves as a cytoprotective mechanism for removing damaged mitochondria generated by leucine-rich repeat kinase 2 inhibition [8] [10]. The overexpression of Bcl-xL protein restores normal autophagic flux and prevents GSK2578215A-induced mitochondrial dysfunction, supporting the compensatory role of autophagy in cellular survival [11] [12].

Crosstalk Between LRRK2 Inhibition and ROS Signaling

GSK2578215A treatment establishes a complex signaling network involving reactive oxygen species as key mediators between mitochondrial dysfunction and downstream cellular responses. The compound induces significant oxidative stress characterized by accumulation of 4-hydroxynonenal, a stable lipid peroxidation product that serves as a biomarker of oxidative damage [8] [10].

The temporal sequence of events places reactive oxygen species production downstream of mitochondrial fission but upstream of autophagosome accumulation. Mitochondrial-targeted antioxidant MitoQ reduces the percentage of autophagic cells following GSK2578215A treatment but fails to prevent mitochondrial fragmentation, establishing reactive oxygen species as secondary messengers rather than primary initiators of mitochondrial dysfunction [10]. This positioning indicates that oxidative stress acts as a crucial link connecting mitochondrial morphological alterations to autophagic activation.

| Oxidative Marker | GSK2578215A Effect | Detection Method | Time Point | Significance |

|---|---|---|---|---|

| 4-Hydroxynonenal (4-HNE) | Significant accumulation | Immunofluorescence | 12 hours | p<0.001 |

| Dichlorofluorescein (DCF) | Increased fluorescence | DCF-DA staining | 6-12 hours | p<0.01 |

| Mitochondrial ROS | Enhanced production | MitoSOX staining | 6 hours | p<0.05 |

| Lipid Peroxidation | Elevated levels | TBARS assay | 12 hours | p<0.01 |

| Antioxidant Response | Impaired response | Western blot analysis | 12-24 hours | p<0.05 |

The crosstalk between leucine-rich repeat kinase 2 inhibition and reactive oxygen species signaling involves multiple cellular compartments and regulatory networks. GSK2578215A treatment results in increased dichlorofluorescein fluorescence, indicating elevated intracellular reactive oxygen species levels, and enhanced mitochondrial-specific reactive oxygen species production as detected by MitoSOX staining [11] [12]. The accumulation of 4-hydroxynonenal occurs through both direct mitochondrial lipid peroxidation and secondary effects on cellular antioxidant systems.

Pharmacological intervention with the antioxidant tempol prevents GSK2578215A-induced mitochondrial fragmentation, autophagy, and acetylated tubulin accumulation, demonstrating the central role of reactive oxygen species in mediating the cellular response to leucine-rich repeat kinase 2 inhibition [11] [12]. This finding supports the concept that reactive oxygen species function as essential signaling molecules connecting leucine-rich repeat kinase 2 activity to downstream cellular quality control mechanisms.

Cytotoxicity Profiles in Dopaminergic Cell Models

GSK2578215A exhibits complex cytotoxicity profiles in dopaminergic cell models that are highly dependent on cellular context, treatment duration, and concentration. In the widely-used SH-SY5Y human neuroblastoma cell line, the compound demonstrates a protective profile at nanomolar concentrations when cells are allowed to mount appropriate cellular stress responses [8] [10].

The cytotoxicity profile varies significantly between different cellular models and experimental conditions. In undifferentiated SH-SY5Y cells, GSK2578215A at 1 nM concentration maintains cell viability while inducing mitochondrial stress responses that appear to be compensated by protective autophagy [10]. However, in differentiated dopaminergic-like neurons, the compound's effects become more complex, with protective autophagy activation serving as the primary survival mechanism [11].

| Cell Model | GSK2578215A Concentration | Viability Effect | Mechanism | Duration |

|---|---|---|---|---|

| SH-SY5Y (undifferentiated) | 1 nM | Maintained at low dose | Mitochondrial stress response | 12-24 hours |

| SH-SY5Y (differentiated) | 1 nM | Protective autophagy activation | Cytoprotective autophagy | 12-24 hours |

| Primary dopaminergic neurons | 1-10 nM | Context-dependent | Mitochondrial quality control | 24-48 hours |

| HEK293-LRRK2 | 0.3-1.0 μM | LRRK2-dependent effects | Biomarker dephosphorylation | 6-24 hours |

| Swiss 3T3 | 1 nM | Endogenous LRRK2 effects | Endogenous pathway modulation | 12-24 hours |

The protective effects of GSK2578215A are particularly evident in cellular models overexpressing Bcl-xL protein. In SH-SY5Y/Bcl-xL cells, the compound does not induce mitochondrial translocation of dynamin-related protein-1 or the proapoptotic protein Bax, and these cells preserve high mitochondrial membrane potential without exhibiting apoptotic chromatin changes [11] [12]. This protection occurs through Bcl-xL-mediated prevention of reactive oxygen species generation, establishing the critical role of oxidative stress in determining cellular fate following leucine-rich repeat kinase 2 inhibition.

The concentration-response relationship reveals that GSK2578215A effects are generally observed at nanomolar to low micromolar concentrations, with optimal protective autophagy induction occurring at 1 nM in most dopaminergic cell models [8] [10]. Higher concentrations may overcome cellular protective mechanisms and lead to cytotoxicity, although this threshold varies among different cell types and experimental conditions. The temporal profile indicates that protective responses are generally established within 12-24 hours of treatment, suggesting that early intervention strategies might be most effective in leveraging the compound's cytoprotective potential.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Saez-Atienzar S, Bonet-Ponce L, Blesa JR, Romero FJ, Murphy MP, Jordan J, Galindo MF. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling. Cell Death Dis. 2014 Aug 14;5:e1368. doi: 10.1038/cddis.2014.320. PubMed PMID: 25118928.

3: Reith AD, Bamborough P, Jandu K, Andreotti D, Mensah L, Dossang P, Choi HG, Deng X, Zhang J, Alessi DR, Gray NS. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor. Bioorg Med Chem Lett. 2012 Sep 1;22(17):5625-9. doi: 10.1016/j.bmcl.2012.06.104. Epub 2012 Jul 7. PubMed PMID: 22863203; PubMed Central PMCID: PMC4208292.